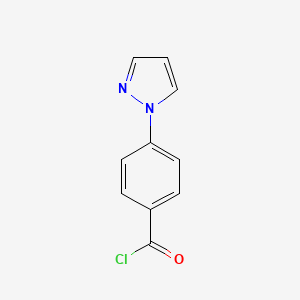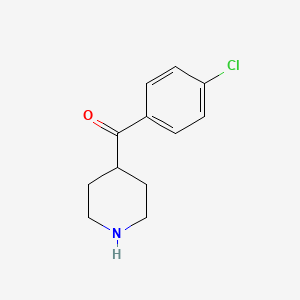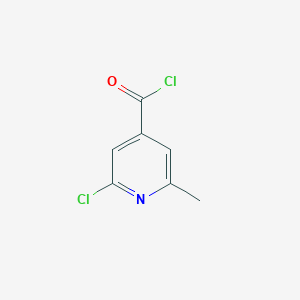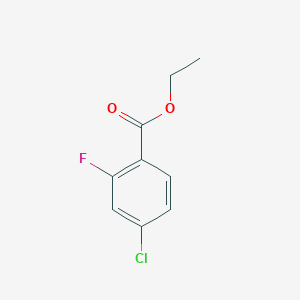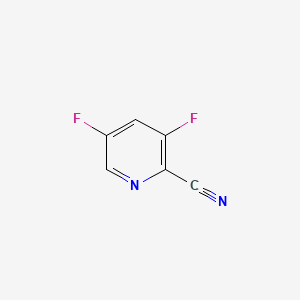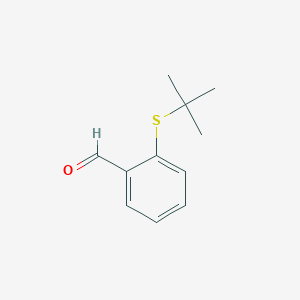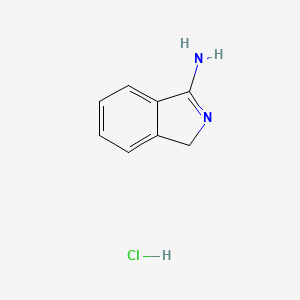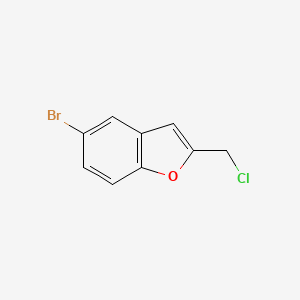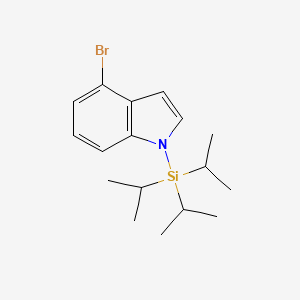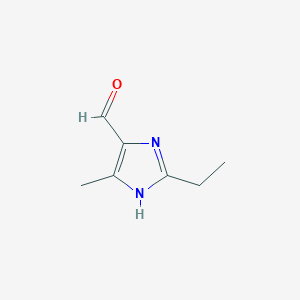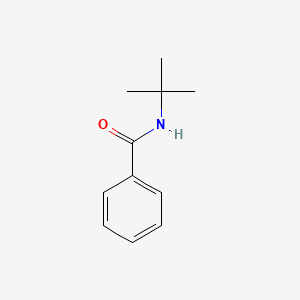
N-tert-Butylbenzamide
Overview
Description
N-tert-Butylbenzamide is an organic compound with the chemical formula C₁₁H₁₅NO. It is a derivative of benzamide where the amide nitrogen is substituted with a tert-butyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals, pesticides, and dyes .
Mechanism of Action
Target of Action
N-tert-Butylbenzamide is a compound that functions as a chemical intermediate in development . It has wide application in organic synthesis and drug synthesis . Many drug molecules containing this compound functionality have been explored to cure various diseases .
Mode of Action
The mechanism of action of this compound involves its participation in organic reactions, such as amidation, esterification, and other transformations, to form more complex molecular structures . It is synthesized from the reaction of nitriles with tert-butyl benzoate catalyzed by the employment of 2 mol% Zn (ClO4)2·6H2O at 50 °C under the solvent-free conditions .
Biochemical Pathways
This compound participates in various biochemical pathways during its synthesis. These include the amidation of aryl halides, the oxidative amidation of aldehydes and alcohols, aminocarbonylation reaction, and oxidation of imines . These reactions lead to the formation of more complex molecular structures .
Pharmacokinetics
Its synthesis involves a reaction under solvent-free conditions , which might influence its bioavailability.
Result of Action
The result of this compound’s action is the formation of N-tert-butyl amides in high yields . These amides have applications in the synthesis of various drugs .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . For instance, a moderate yield of this compound is obtained at 50 °C, and raising the reaction temperature to 80 °C can also result in an excellent yield .
Biochemical Analysis
Biochemical Properties
The mechanism of action of N-tert-Butylbenzamide involves its participation in organic reactions . It interacts with various enzymes and proteins during these reactions, contributing to the formation of more complex molecular structures .
Molecular Mechanism
This compound exerts its effects at the molecular level through its participation in organic reactions . It may interact with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role in organic reactions . It may interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tert-Butylbenzamide can be synthesized through several methods:
Ritter Reaction: Another efficient method is the Ritter reaction, where tert-butyl alcohol reacts with benzonitrile in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale acylation reactions using benzoic acid derivatives and tert-butylamine. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-tert-Butylbenzamide undergoes various chemical reactions, including:
Electrophilic Substitution: The benzene ring in this compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Amidation: The amide group can undergo further amidation reactions to form more complex amide derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to benzoic acid and tert-butylamine.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Amidation: Catalysts like copper(II) triflate and condensing agents such as 4-dimethylaminopyridine are employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products:
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.
Amidation: More complex amide derivatives are formed.
Hydrolysis: Benzoic acid and tert-butylamine are the primary products.
Scientific Research Applications
N-tert-Butylbenzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-tert-Butylacetamide: Similar in structure but with an acetamide group instead of a benzamide group.
N-tert-Butylformamide: Contains a formamide group instead of a benzamide group.
N-tert-Butylpropionamide: Features a propionamide group instead of a benzamide group.
Uniqueness: this compound is unique due to its benzamide core, which imparts distinct chemical properties and reactivity compared to its acetamide, formamide, and propionamide analogs. The presence of the benzene ring allows for electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWWTHOGCJXTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207681 | |
| Record name | N-t-Butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5894-65-5 | |
| Record name | N-t-Butylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butylbenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-t-Butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of N-tert-Butylbenzamide in synthetic chemistry?
A1: this compound serves as a versatile reagent in various synthetic transformations. Notably, it acts as a precursor for the synthesis of aluminum diketiminates, important organometallic compounds with applications in catalysis and materials science. The reaction of this compound with trimethylaluminum, depending on stoichiometry and reaction conditions, yields different aluminum-amidate complexes. These complexes are effective catalyst precursors for the Meerwein-Ponndorf-Verley-Oppenauer (MPVO) reduction-oxidation reactions, facilitating the interconversion of carbonyl compounds and alcohols.
Q2: How is this compound employed in the synthesis of heterocyclic compounds?
A2: this compound plays a crucial role in the synthesis of 1,2-benzisoselenazol-3(2H)-ones, a class of heterocyclic compounds with potential biological activities. A key step involves the formation of an this compound derivative bearing a benzylseleno group. This derivative, upon treatment with pyridine-2-thioneoxycarbonyl (PTOC) and subsequent irradiation, undergoes intramolecular homolytic substitution, leading to the formation of the desired 1,2-benzisoselenazol-3(2H)-one ring system.
Q3: What insights do spectroscopic studies provide about the behavior of this compound in acidic media?
A3: Ultraviolet (UV) spectroscopic studies of this compound in sulfuric acid solutions reveal intriguing behavior. The UV spectra exhibit significant changes with increasing acid concentration, suggesting two distinct processes occurring simultaneously. While one process is attributed to the protonation of the molecule, the second process involves either tautomerization between N- and O-protonated forms or a pronounced medium effect on the latter. Applying the excess acidity (X-function) method allows for the separation and analysis of these processes, ultimately revealing that the second process is a medium effect. This analysis enables the accurate determination of acidity constants (pKa) and solvation parameters (m*) for this compound in acidic environments.
Q4: How does this compound contribute to the development of regioselective arylation reactions?
A4: Research demonstrates the utility of this compound as a directing group in ruthenium(II)-catalyzed C(sp2)-H arylation reactions. The presence of the this compound moiety allows for selective arylation at the ortho position, showcasing the potential of this approach for the synthesis of valuable organic building blocks. This regioselective control stems from the coordination of the this compound group to the ruthenium catalyst, directing the arylboronic acid reagent to the desired position on the aromatic ring.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
